molecular formula C29H34N2O4 B11641301 Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11641301
M. Wt: 474.6 g/mol
InChI Key: ALRWVJBHLDSTHQ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of various functional groups, such as the dimethylamino, methoxy, and ester groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine. The reaction conditions often include:

    Reagents: Aldehyde (e.g., 4-methoxybenzaldehyde), β-keto ester (e.g., ethyl acetoacetate), and amine (e.g., dimethylamine).

    Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium ethoxide.

    Solvents: Common solvents include ethanol, methanol, or acetonitrile.

    Temperature: The reaction is typically carried out at elevated temperatures (60-80°C) to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and neurological disorders. Its ability to modulate specific molecular pathways makes it a promising candidate for further research.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4-dihydroquinoline-3-carboxylate
  • Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Compared to similar compounds, Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its specific substitution pattern and functional groups

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H34N2O4

Molecular Weight

474.6 g/mol

IUPAC Name

propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H34N2O4/c1-17(2)35-29(33)26-18(3)30-24-15-21(19-9-13-23(34-6)14-10-19)16-25(32)28(24)27(26)20-7-11-22(12-8-20)31(4)5/h7-14,17,21,27,30H,15-16H2,1-6H3

InChI Key

ALRWVJBHLDSTHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)N(C)C)C(=O)OC(C)C

Origin of Product

United States

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